4-amino-1-methyl-1H-pyrazol-3-ol dihydrochloride
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Overview
Description
4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride is an organic compound with the molecular formula C4H7N3O·2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrazol-3-ol dihydrochloride typically involves the reaction of 4-amino-1-methylpyrazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The compound can be synthesized through various routes, including the reaction of pyrazole derivatives with amines and subsequent methylation and chlorination steps .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt. The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-pyrazol-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazole: Similar in structure but lacks the methyl group.
3-Aminopyrazole: Differing in the position of the amino group.
1-Methyl-1H-pyrazol-4-amine: Similar but without the hydroxyl group.
Uniqueness
4-Amino-1-methyl-1H-pyrazol-3-ol dihydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2751702-98-2 |
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Molecular Formula |
C4H9Cl2N3O |
Molecular Weight |
186 |
Purity |
95 |
Origin of Product |
United States |
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